An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential antimicrobial, anticancer, and anti-inflammatory properties. This document outlines the synthetic pathway, detailed experimental protocols, and expected characterization data.
Synthesis Pathway
The synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is typically achieved through a two-step process. The first step involves the formation of nicotinic acid hydrazide (also known as nicotinohydrazide) from a nicotinic acid ester. The subsequent and final step is the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the desired 1,3,4-oxadiazole-2-thiol.
Caption: Synthetic pathway for 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
Synthesis of Nicotinic Acid Hydrazide
This procedure outlines the formation of the key intermediate, nicotinic acid hydrazide, from methyl nicotinate.
Materials:
-
Methyl nicotinate
-
Hydrazine hydrate (80% solution)
-
Anhydrous ethanol
-
Methanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve methyl nicotinate (e.g., 2.74 g, 20 mmol) in anhydrous ethanol (15 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Slowly add hydrazine hydrate (e.g., 30 mmol) dropwise to the solution. The formation of a white precipitate may be observed.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Filter the resulting solid precipitate and wash it with a small amount of cold ethanol.
-
Dry the collected white, needle-like crystals to obtain nicotinic acid hydrazide.[1]
Alternative Microwave-Assisted Synthesis:
-
In a microwave reactor vessel, combine methyl nicotinate (0.73 mmol) and hydrazine hydrate (0.35 mL, 7.29 mmol) in ethanol (0.3 mL).
-
Heat the mixture in a microwave reactor for 5 minutes at 150°C.
-
After cooling to room temperature, dilute the mixture with methanol (10 mL) and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography.[1]
Synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
This protocol describes the cyclization of nicotinic acid hydrazide to form the final product. This is a generalized procedure adapted from the synthesis of analogous 5-substituted-1,3,4-oxadiazole-2-thiols.[2][3][4]
Materials:
-
Nicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (e.g., 0.01 mol) in ethanol (30 mL).
-
To this solution, add nicotinic acid hydrazide (e.g., 0.01 mol).
-
Cool the mixture in an ice bath and slowly add carbon disulfide (e.g., 0.015 mol) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
While specific experimental data for 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is not extensively available in the cited literature, the following table presents expected and analogous data based on similar compounds, particularly the 4-pyridyl isomer. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.
| Parameter | Expected/Analogous Data |
| Molecular Formula | C₇H₅N₃OS |
| Molecular Weight | 179.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Data not available; for 5-(4-pyridinyl) isomer, derivatives have varying melting points. For instance, a piperidinium salt melts at 74-75°C.[5] |
| Yield (%) | Typically in the range of 65-88% for this class of compounds.[2] |
Spectroscopic Data:
| Technique | Expected Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretching), ~2600-2550 (S-H stretching, indicative of thiol tautomer), ~1600 (C=N stretching), ~1550 (C=C stretching), ~1100 (C-O-C stretching of oxadiazole ring).[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons of the pyridine ring (multiplets and doublets in the range of 7.5-9.0 ppm), a broad singlet for the SH proton (typically downfield, >12 ppm).[3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Carbons of the pyridine ring (in the aromatic region 120-150 ppm), two distinct carbons for the oxadiazole ring (typically >150 ppm).[3] |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities. While specific studies on the biological effects of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol are limited in the reviewed literature, the presence of the pyridine and oxadiazole-thiol moieties suggests potential for various biological interactions.
Potential Activities:
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated antibacterial and antifungal properties.[6]
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is a scaffold in several anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[7]
-
Anti-inflammatory Activity: Some compounds containing the 1,3,4-oxadiazole ring have shown anti-inflammatory effects.
Given the diverse activities of this class of compounds, the specific signaling pathways would be target-dependent. For instance, as an anticancer agent, it could potentially be involved in pathways related to apoptosis, cell cycle regulation, or inhibition of specific enzymes like kinases. As an antimicrobial agent, it might interfere with cell wall synthesis or other essential bacterial or fungal metabolic pathways. Further research is required to elucidate the specific mechanisms of action for this particular compound.
Caption: Potential biological activities and related signaling pathway interactions.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. The described synthetic route is robust and relies on well-established chemical transformations. While specific characterization and biological data for this particular isomer are not yet widely published, the information provided, based on analogous compounds, offers a strong starting point for researchers. The versatile 1,3,4-oxadiazole scaffold continues to be a promising area for drug discovery, and further investigation into this specific derivative is warranted to explore its full therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
